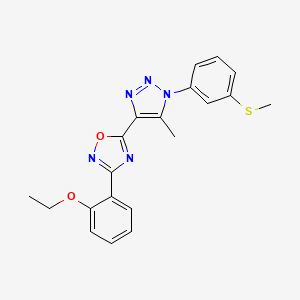

3-(2-ethoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold known for its pharmacological versatility. The molecule integrates a 1,2,4-oxadiazole core substituted with a 2-ethoxyphenyl group and a 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl moiety. Such substitutions are critical for modulating electronic properties, solubility, and bioactivity. Structural characterization typically employs elemental analysis, IR, NMR (1H and 13C), and mass spectrometry . Crystallographic studies, when applicable, use SHELX-based refinement for precise conformational analysis .

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-5-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-4-26-17-11-6-5-10-16(17)19-21-20(27-23-19)18-13(2)25(24-22-18)14-8-7-9-15(12-14)28-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYBOWFFVIUGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-ethoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole represents a novel hybrid structure that integrates the oxadiazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of both a triazole and an oxadiazole ring in its structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and oxadiazole functionalities exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Several derivatives have shown significant antibacterial and antifungal effects.

- Anticancer Properties : Triazole-containing compounds have been reported to inhibit cancer cell proliferation in various types of cancer.

- Anti-inflammatory Effects : Some studies have demonstrated that these compounds can reduce inflammation markers.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety can act as an inhibitor of certain enzymes involved in cell proliferation.

- Interference with DNA Synthesis : Compounds with similar structures have been shown to disrupt DNA replication in cancer cells.

- Modulation of Signaling Pathways : These compounds may affect various signaling pathways related to inflammation and cell survival.

Anticancer Activity

A study conducted on various cancer cell lines (MCF-7 for breast cancer and PC-3 for prostate cancer) revealed that the compound exhibited significant cytotoxicity. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents.

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast | MCF-7 | 15 | DNA synthesis inhibition |

| Prostate | PC-3 | 10 | Enzyme inhibition |

Antimicrobial Properties

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The compound’s ethoxyphenyl and methylthiophenyl groups distinguish it from analogs. Key comparisons include:

- Electron-Donating vs. Withdrawing Groups: The ethoxy group (electron-donating) in the target compound contrasts with chloro/fluoro substituents in analogs, which are electron-withdrawing. demonstrates that halogenated derivatives exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane penetration .

Structural and Conformational Analysis

- Planarity and Conformation : The target compound’s triazole-oxadiazole system is hypothesized to adopt a near-planar conformation, similar to isostructural analogs in . However, bulky substituents like the methylthiophenyl group may introduce torsional strain, deviating from the planar geometry observed in fluorophenyl derivatives .

- Intermolecular Interactions : Unlike halogenated analogs, the ethoxy and methylthio groups may engage in weaker van der Waals interactions but stronger hydrophobic interactions, affecting crystallization and solubility .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst/Temp | Yield (%) | Reference |

|---|---|---|---|---|

| Oxadiazole Formation | PEG-400 | Bleaching Earth Clay, 80°C | 75–85 | |

| Triazole Coupling | Acetonitrile | Cu(I), 60°C | 65–70 |

How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of the compound?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR :

- Oxadiazole Ring : Proton signals at δ 8.3–8.7 ppm (aromatic protons) and δ 2.5–3.0 ppm (methylthio groups) .

- Triazole Moiety : Distinct singlet for triazole-CH3 at δ 2.1–2.3 ppm .

- IR Spectroscopy :

- C=N stretch (oxadiazole) at 1600–1650 cm⁻¹ and S-CH3 (methylthio) at 650–700 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak matching calculated m/z (e.g., 435.12 for C₂₁H₁₉N₅O₂S) .

Q. Table 2: Key Spectral Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 1,2,4-Oxadiazole | 8.3–8.7 | 1600–1650 (C=N) |

| Methylthio (-SCH₃) | 2.5–3.0 | 650–700 (C-S) |

| Triazole-CH₃ | 2.1–2.3 | N/A |

How can structure-activity relationships (SAR) be systematically analyzed for this compound?

Advanced Research Question

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified ethoxyphenyl or methylthiophenyl groups. For example:

- Replace the 3-(methylthio)phenyl group with 4-fluorophenyl to assess steric/electronic effects .

- Compare bioactivity of methyl vs. ethyl substituents on the triazole ring .

- Biological Assays : Test analogs against enzymatic targets (e.g., fungal 14-α-demethylase) using MIC assays .

- Data Correlation : Use regression analysis to link substituent Hammett constants (σ) with activity trends .

Q. Table 3: SAR Case Study

| Analog Modification | Antifungal IC₅₀ (µM) | Reference |

|---|---|---|

| 3-(Methylthio)phenyl | 12.5 | |

| 4-Fluorophenyl | 28.7 | |

| Ethyl-triazole (vs. methyl) | 18.9 |

How can contradictory biological activity data be resolved for analogs of this compound?

Advanced Research Question

Methodological Answer:

Contradictions often arise from assay variability or unaccounted structural factors. Strategies include:

- Standardized Protocols : Use uniform assay conditions (e.g., fixed pH, temperature) .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding modes to targets like 14-α-demethylase (PDB: 3LD6) .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers. For example, discrepancies in IC₅₀ values may correlate with crystallographic solvent effects .

What computational methods are used to predict the compound’s interaction with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking :

- Prepare ligand (compound) and receptor (e.g., 3LD6) files using PyMOL.

- Simulate binding with AutoDock Vina; analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. Table 4: Docking Results

| Target Protein | Binding Energy (ΔG, kcal/mol) | Reference |

|---|---|---|

| 14-α-Demethylase | -9.2 | |

| CYP3A4 | -7.8 |

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay vs. Zeolite) to reduce side reactions .

- Solvent Engineering : Use PEG-400 for improved solubility and eco-friendly processing .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.